5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide
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Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Thiazoles are a class of organic compounds with a five-membered C3NS ring. The thiazole ring is notable as a component of the vitamin thiamine (B1) . Amides are a type of functional group that contain a carbonyl group linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine (such as aniline) with a carbonyl compound (like an ester or a nitrile), followed by cyclization .Molecular Structure Analysis
The molecular structure of such compounds is typically planar, with conjugated double bonds contributing to their stability .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
Pyrimidines, thiazoles, and amides have varying physical and chemical properties. For example, they are generally stable and have relatively high melting points due to strong intermolecular hydrogen bonding .Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-11(2)18-9-19-16(10)17(22)21-14-6-4-5-13(7-14)15-8-23-12(3)20-15/h4-9H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUTTXHTAMQHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide |
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